molecular formula C31H38N8O3 B608654 Lrrk2-IN-1 CAS No. 1234480-84-2

Lrrk2-IN-1

货号 B608654
CAS 编号: 1234480-84-2
分子量: 570.7
InChI 键: IWMCPJZTADUIFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LRRK2-IN-1 is an ATP-competitive inhibitor that inhibits leucine-rich repeat kinase 2 (LRRK2) and doublecortin-like kinase 1 (DCLK1). LRRK2 is a multi-domain protein kinase that regulates a wide range of cellular processes such as homeostasis and cell survival . Mutations in LRRK2 that increase its kinase activity have a strong association with the development of Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of LRRK2-IN-1 is C31H38N8O3 . The structure of LRRK2 with type I (LRRK2-IN-1) and type II inhibitors has been studied using near-atomic-resolution structures .


Chemical Reactions Analysis

LRRK2-IN-1 treatment causes dephosphorylation of LRRK2, leading to its dissociation from 14-3-3 proteins, ubiquitination, and degradation .


Physical And Chemical Properties Analysis

LRRK2-IN-1 has a molecular weight of 570.7 g/mol . It is a yellow-white to pale yellow powder that is soluble in DMSO at 50 mg/mL .

科学研究应用

Parkinson’s Disease Research

Field:

Neurology and Neurodegenerative Diseases

Summary:

“Lrrk2-IN-1” is a first-in-class LRRK2 kinase inhibitor . LRRK2 (Leucine-rich repeat kinase 2) is a protein commonly mutated in PD patients. The drug aims to slow or halt the progression of this devastating neurodegenerative disease by inhibiting LRRK2 activity.

Methods:

The drug is administered orally and specifically targets LRRK2 kinase activity. By inhibiting LRRK2, it addresses the underlying pathobiology of PD. Researchers are investigating its effects on lysosomal dysregulation and α-synuclein accumulation within neurons.

Results:

If successful, this trial could pave the way for disease-modifying therapies. Current treatments like levodopa alleviate symptoms but have limitations. A successful LRRK2 inhibitor could revolutionize PD treatment .

Biomarker Assays

Field:

Clinical Biomarker Research

Summary:

Researchers explore LRRK2 activity as a potential biomarker for disease progression, therapy response, and target engagement . LRRK2-IN-1 serves as a pharmacological tool to study LRRK2 function.

Methods:

Longitudinal studies and clinical trials use LRRK2 activity measures. These include assessing LRRK2 kinase inhibition and its impact on cellular processes.

Results:

Validating LRRK2 as a biomarker could enhance diagnostic accuracy and guide therapeutic interventions.

Cancer Research

Field:

Oncology

Summary:

LRRK2-IN-1 exhibits anti-proliferative and anti-migratory effects in colorectal and pancreatic cancer cells .

Methods:

Researchers investigate its impact on cell proliferation, migration, and LRRK2 kinase activity.

Results:

The drug’s potential in cancer therapy warrants further exploration.

Disease Modeling

Field:

Cell Biology and Disease Mechanisms

Summary:

LRRK2-IN-1 inhibits LRRK2 kinase activity and stimulates macroautophagy in human neuroglioma cells .

Methods:

Researchers study its effects on cellular processes related to PD pathogenesis.

Results:

Insights gained from disease models contribute to therapeutic advancements.

Clinical Translation

Field:

Translational Medicine

Summary:

Successful phase III trials could lead to disease-modifying therapies for PD patients with LRRK2 mutations .

Methods:

Clinical trials assess safety, efficacy, and long-term effects.

Results:

Positive outcomes would revolutionize PD treatment options.

未来方向

LRRK2-IN-1 is a promising drug target for Parkinson’s disease. The Biogen and Denali’s pivotal trial of a first-in-class LRRK2 kinase inhibitor is a long-awaited test of a target that could provide a path to disease-modifying therapies for Parkinson disease .

属性

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676751
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lrrk2-IN-1

CAS RN

1234480-84-2
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
N Weygant, D Qu, WL Berry, R May… - Molecular …, 2014 - molecular-cancer.biomedcentral …
… Here we report that LRRK2-IN-1 demonstrates potent anti-cancer … Moreover, we show that LRRK2-IN-1 suppresses DCLK1 … activity is a significant factor in resistance to LRRK2-IN-1. …
Number of citations: 114 molecular-cancer.biomedcentral.com
X Deng, N Dzamko, A Prescott, P Davies, Q Liu… - Nature chemical …, 2011 - nature.com
… In conclusion, we report upon the discovery of LRRK2-IN-1, to our knowledge the first selective and potent inhibitor of LRRK2. We establish that LRRK2-IN-1 rapidly suppresses LRRK2 …
Number of citations: 447 www.nature.com
CK Deniston, J Salogiannis, S Mathea, DM Snead… - Nature, 2020 - nature.com
… Indeed, MLi-2 22,23 and another LRRK2-specific type I inhibitor, LRRK2-IN-1 34 , which are both … Similar to ponatinib, GZD-824, MLi-2 and LRRK2-IN-1 inhibited the phosphorylation of …
Number of citations: 140 www.nature.com
SL Chan, EK Tan - Expert Opinion on Therapeutic Targets, 2017 - Taylor & Francis
… Taken together, it suggests that LRRK2 acts downstream of TLR4 activation and though LRRK2 knockdown or kinase inhibition by LRRK2-in-1 attenuated TNFα secretion and nitric …
Number of citations: 53 www.tandfonline.com
K Koshibu, J van Asperen, H Gerets, J Garcia-Ladona… - Pharmacology, 2015 - karger.com
… In this study, we evaluated a GSKpatented compound (Compound 1) and LRRK2-IN-1 for their physiochemical and biological activities in vitro and in vivo to determine their usefulness …
Number of citations: 6 karger.com
E Tolosa, M Vila, C Klein, O Rascol - Nature Reviews Neurology, 2020 - nature.com
One of the most common monogenic forms of Parkinson disease (PD) is caused by mutations in the LRRK2 gene that encodes leucine-rich repeat kinase 2 (LRRK2). LRRK2 mutations, …
Number of citations: 308 www.nature.com
W Li, Y Zhou, G Tang, NK Wong, M Yang… - Molecular …, 2018 - ACS Publications
… target(s) of LRRK2-IN-1 in this cell line. Previously, LRRK2-IN-1 has been reported to elicit cell … (12) However, in human T lymphocyte Jurkat cells, we found LRRK2-IN-1 inhibits cell …
Number of citations: 14 pubs.acs.org
GC Luerman, C Nguyen, H Samaroo… - Journal of …, 2014 - Wiley Online Library
… We sought to examine global phosphopeptide changes following LRRK2-IN-1 treatment in both endogenously expressing and LRRK2 G2019S-over-expressing SH-SY5Y cells. The …
Number of citations: 75 onlinelibrary.wiley.com
L Reyniers, MG Del Giudice, L Civiero… - Journal of …, 2014 - Wiley Online Library
Genetic studies show that LRRK 2, and not its closest paralogue LRRK 1, is linked to Parkinson's disease. To gain insight into the molecular and cellular basis of this discrepancy, we …
Number of citations: 83 onlinelibrary.wiley.com
J Chen, P Su, W Luo, J Chen - Biochemical and Biophysical Research …, 2018 - Elsevier
… LRRK2-IN-1 to inhibit the expression of LRRK2. The results showed that treatment with LRRK2-IN-1 … Then we testified Atg5 and Beclin-1 and found that treatment with LRRK2-IN-1 could …
Number of citations: 51 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。